molecular formula C14H19N3O4 B8536769 4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one

4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one

Cat. No. B8536769
M. Wt: 293.32 g/mol
InChI Key: TWVBMHBWLQNOAM-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-(methyloxy)-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one (25.37 g) and activated manganese dioxide (120 g) were stirred in DCM (500 ml) at room temperature for 2 h. The mixture was filtered with suction and the solids were washed with DCM (2×100 ml). The combined filtrate plus washings were evaporated under reduced pressure to give a brown foam; this was purified by column chromatography on silica (eluting with 0%-100% EtOAc in petroleum ether (40-60°)). Appropriate fractions were combined and evaporated under reduced pressure to give the title compound as a light tan solid (17.40 g, 69%).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
catalyst
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:21])[O:7][CH2:6][CH:5]([N:8]2[C:13](=[O:14])[CH2:12][NH:11][C:10]3[CH:15]=[CH:16][C:17]([O:19][CH3:20])=[N:18][C:9]2=3)[CH2:4][O:3]1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1([CH3:21])[O:3][CH2:4][CH:5]([N:8]2[C:13](=[O:14])[CH:12]=[N:11][C:10]3[CH:15]=[CH:16][C:17]([O:19][CH3:20])=[N:18][C:9]2=3)[CH2:6][O:7]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25.37 g
Type
reactant
Smiles
CC1(OCC(CO1)N1C2=C(NCC1=O)C=CC(=N2)OC)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
120 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered with suction
WASH
Type
WASH
Details
the solids were washed with DCM (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrate plus washings were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown foam
CUSTOM
Type
CUSTOM
Details
this was purified by column chromatography on silica (eluting with 0%-100% EtOAc in petroleum ether (40-60°))
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)N1C2=C(N=CC1=O)C=CC(=N2)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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